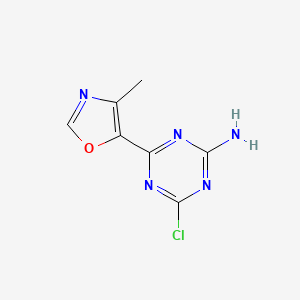
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both triazine and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and suitable amines.
Coupling of the Rings: The final step involves coupling the oxazole and triazine rings under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group on the triazine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the chloro group may yield the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.
作用機序
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
類似化合物との比較
Similar Compounds
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the amine group.
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the oxazole and triazine rings, along with the specific substituents, gives 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine unique chemical properties that can be exploited in various scientific and industrial applications.
特性
分子式 |
C7H6ClN5O |
|---|---|
分子量 |
211.61 g/mol |
IUPAC名 |
4-chloro-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
InChIキー |
YZUOBYJFZLGWSA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



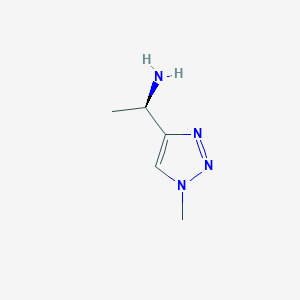
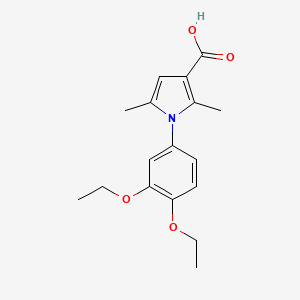

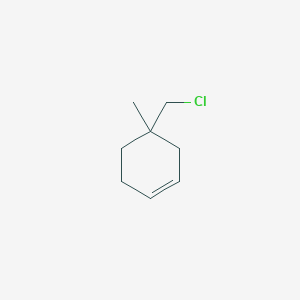

![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
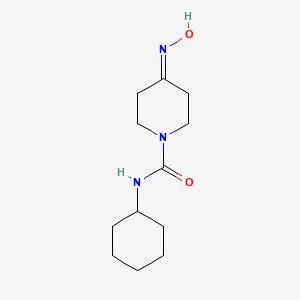
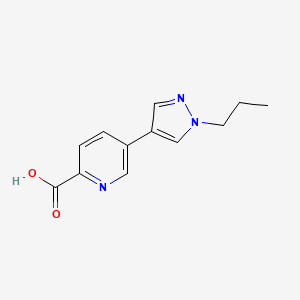
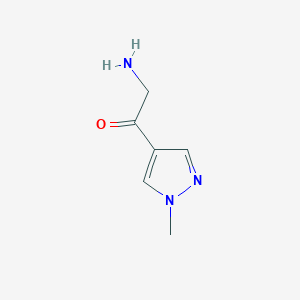

![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
